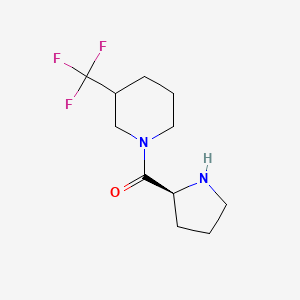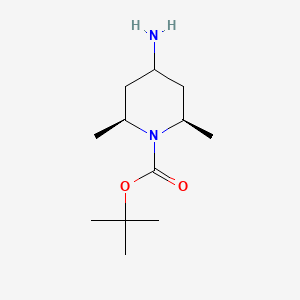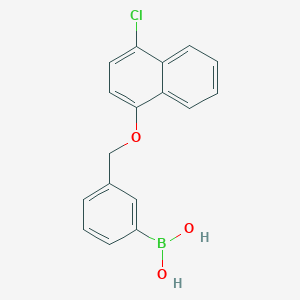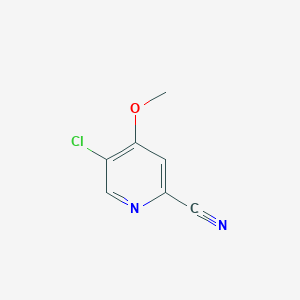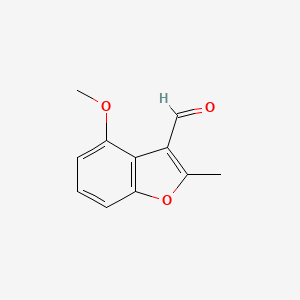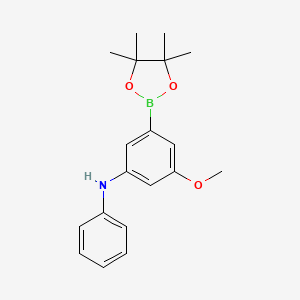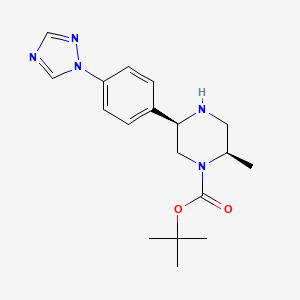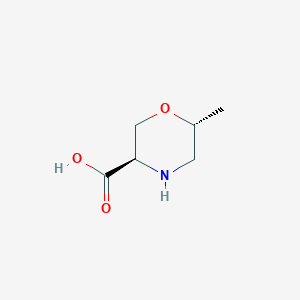
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the pyrazole ring, along with an acetaldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be 3-(trifluoromethyl)-1-phenyl-1H-pyrazole and isopropyl bromide.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
科学研究应用
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole core.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(5-isopropyl-1H-pyrazol-1-yl)acetaldehyde: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.
2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetaldehyde: The methyl group instead of the trifluoromethyl group may alter its chemical properties and interactions.
Uniqueness
The presence of both the isopropyl and trifluoromethyl groups in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity, while the isopropyl group can influence its steric interactions with various targets.
属性
分子式 |
C9H11F3N2O |
|---|---|
分子量 |
220.19 g/mol |
IUPAC 名称 |
2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde |
InChI |
InChI=1S/C9H11F3N2O/c1-6(2)7-5-8(9(10,11)12)13-14(7)3-4-15/h4-6H,3H2,1-2H3 |
InChI 键 |
OESDFFIFNWSZCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NN1CC=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


